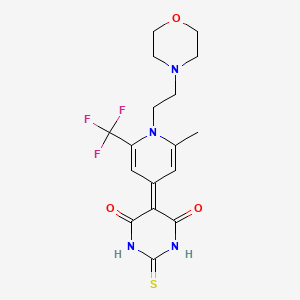
5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , also known by its CAS number 900136-64-3, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19F3N4O3S
- Molecular Weight : 416.4 g/mol
- Structural Features : The compound features a thioxodihydropyrimidine core with a trifluoromethyl pyridine substituent, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiproliferative Effects : Many thioxodihydropyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class often display antibacterial and antifungal activities.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and survival.
The biological activities of 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit critical protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Certain thioxodihydropyrimidines can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication.
Antiproliferative Activity
A study on related compounds demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM for structurally similar thioxodihydropyrimidines . This suggests that the compound may exhibit comparable efficacy.
Antimicrobial Studies
Research has shown that thioxodihydropyrimidines possess antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial activity .
Comparative Activity Table
| Compound Name | Activity Type | Tested Cell Line / Pathogen | IC50/Activity Level |
|---|---|---|---|
| 5-(2-methyl-1-(2-morpholinoethyl)-6-(trifluoromethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine | Antiproliferative | MCF-7 | ~10 µM (predicted) |
| Thioxodihydropyrimidine A | Antibacterial | E. coli | Zone of inhibition 15 mm |
| Thioxodihydropyrimidine B | Antifungal | Candida albicans | Zone of inhibition 12 mm |
Propriétés
IUPAC Name |
5-[2-methyl-1-(2-morpholin-4-ylethyl)-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-10-8-11(13-14(25)21-16(28)22-15(13)26)9-12(17(18,19)20)24(10)3-2-23-4-6-27-7-5-23/h8-9H,2-7H2,1H3,(H2,21,22,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWUYSDRJVLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














